molecular formula C12H14ClF2N3 B12226304 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12226304
M. Wt: 273.71 g/mol
InChI Key: OKADRIZIHRVAHO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1855949-51-7) features a methanamine backbone bridging two aromatic systems: a 2,3-difluorophenyl group and a 1-methylpyrazole ring. Its molecular formula is C~12~H~14~ClF~2~N~3~ with a molecular weight of 273.71 g/mol .

Property Value
IUPAC Name 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
SMILES Cl.Cn1nccc1CNCc1cccc(F)c1F
InChI Key Not explicitly provided
XLogP3 Estimated 2.1 (calculated)
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 5 (2 F, 3 N)

Structurally, the molecule contains:

  • A 2,3-difluorophenyl group providing electronic modulation through ortho-fluorine atoms
  • A 1-methyl-1H-pyrazol-5-yl heterocycle contributing π-π stacking capabilities
  • A methanamine linker enabling conformational flexibility

Historical Context in Heterocyclic Compound Research

The development of this compound reflects three key trends in heterocyclic chemistry:

  • Fluorination Strategies : The introduction of fluorine atoms at the 2- and 3- positions of the phenyl ring follows late 20th-century advancements in directed ortho-metallation techniques, enabling precise fluorine substitution.

  • Pyrazole Optimization : Building on seminal work with pyrazole-containing drugs like celecoxib, the 1-methyl substitution pattern on the pyrazole ring minimizes metabolic degradation while maintaining target affinity.

  • Bridging Group Innovations : The methanamine linker represents a modern approach to balancing molecular rigidity and flexibility, contrasting with earlier ether or ester-based linkers.

Synthetic routes typically involve:

  • Copper-catalyzed coupling of 2,3-difluoroiodobenzene with propargylamine
  • Cyclocondensation to form the pyrazole core
  • Reductive amination for final assembly

Significance in Modern Medicinal Chemistry

This compound demonstrates four pharmacologically advantageous properties:

1. Enhanced Bioavailability
The fluorine atoms increase lipophilicity (calculated LogP = 2.1), improving membrane permeability compared to non-fluorinated analogs.

2. Target Selectivity
Molecular docking studies suggest the difluorophenyl group fits into hydrophobic enzyme pockets, while the pyrazole nitrogen atoms form hydrogen bonds with catalytic residues.

3. Metabolic Stability
Methyl substitution at the pyrazole N1 position blocks cytochrome P450-mediated oxidation, as demonstrated in comparative studies with unmethylated analogs.

4. Synthetic Scalability
Bench-scale syntheses achieve 68% overall yield using commercially available starting materials, making it practical for structure-activity relationship (SAR) studies.

Comparative Analysis with Related Structures

Compound Key Feature Target Affinity (nM)
Celecoxib Sulfonamide group COX-2: 40
Current Compound Difluorophenyl-pyrazole Undisclosed
Vorapaxar (PAR-1 antagonist) Benzofuran core PAR-1: 0.8

While specific target data remains proprietary, its structural similarity to clinical-stage molecules suggests potential applications in:

  • Kinase inhibition (JAK/STAT pathways)
  • G-protein-coupled receptor (GPCR) modulation
  • Enzyme inhibition through π-cation interactions

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-10(5-6-16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

OKADRIZIHRVAHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method employs a one-pot reductive amination strategy to couple 2,3-difluorobenzaldehyde with (1-methyl-1H-pyrazol-5-yl)methanamine. The process involves:

  • Condensation : The aldehyde and amine react to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine under mild acidic conditions (pH 4–6).

Key Parameters :

  • Solvent : Methanol or ethanol.
  • Temperature : Room temperature (25°C).
  • Catalyst : None required.
  • Reaction Time : 12–24 hours.

Optimization and Yield

Yields range from 65% to 78%, contingent on the purity of starting materials. A solvent-free variant reported by EvitaChem achieved 82% yield by heating at 120°C for 6 hours.

Table 1: Reductive Amination Performance

Parameter Value Source
Solvent Methanol
Temperature 25°C
Yield 65–82%
Purification Method Flash Chromatography

Nucleophilic Substitution Route

Synthetic Pathway

This two-step approach involves:

  • Preparation of (1-Methyl-1H-Pyrazol-5-yl)methylamine :
    • Pyrazole is alkylated using methyl iodide in the presence of potassium carbonate.
    • Subsequent amination with ammonium hydroxide yields the primary amine.
  • Coupling with 2,3-Difluorophenylacetyl Chloride :
    • The amine reacts with 2,3-difluorophenylacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Equation :
$$
\text{C₅H₆N₂CH₂NH₂ + ClCOC₆H₃F₂ → C₁₂H₁₃F₂N₃ + HCl} \quad \text{}
$$

Challenges and Solutions

  • Regioselectivity : Competing reactions at pyrazole N-1 vs. C-5 positions are mitigated by using bulky bases (e.g., Et₃N).
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) isolates the product in 70–75% yield.

Condensation-Cyclization Strategy

Pyrazole Ring Formation

Adapting methods from herbicide synthesis, the pyrazole moiety is constructed via:

  • Condensation : Methyl acetoacetate reacts with 1-methylhydrazine in acetic acid under reflux (110°C, 8 hours).
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization to form 1-methyl-1H-pyrazol-5-yl methanol.

Final Assembly

The alcohol is oxidized to an aldehyde (CrO₃/H₂SO₄), then subjected to reductive amination with 2,3-difluoroaniline.

Table 2: Condensation-Cyclization Performance

Parameter Value Source
Cyclization Temp. 110°C
Oxidizing Agent CrO₃/H₂SO₄
Overall Yield 58–63%

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Purity Scalability Cost
Reductive Amination 82% ≥95% High Low
Nucleophilic Substitution 75% ≥90% Moderate Medium
Condensation-Cyclization 63% ≥85% Low High
  • Reductive Amination is optimal for large-scale synthesis due to minimal purification steps.
  • Nucleophilic Substitution offers better regiocontrol but requires costly acetyl chloride derivatives.
  • Condensation-Cyclization is limited by multi-step complexity and lower yields.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 3.43 (s, 2H, CH₂), 2.18 (s, 3H, CH₃).
  • HRMS : m/z 237.25 [M + H]⁺, confirming molecular formula C₁₂H₁₃F₂N₃.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥95% purity for reductive amination products.

Industrial-Scale Considerations

Solvent Selection

  • Methanol is preferred over DCM due to lower toxicity and ease of removal.
  • Solvent-Free conditions reduce waste and improve reaction kinetics.

Catalytic Innovations

Recent studies propose using immobilized lipases for greener amide bond formation, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been investigated extensively.

Case Study: Kinesin Spindle Protein Inhibition
A study focused on the inhibition of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. The compound demonstrated significant inhibitory effects on KSP, leading to reduced proliferation of cancer cell lines. The IC50 values indicated effective concentrations for therapeutic use, suggesting its potential as a lead compound for further development in cancer therapies .

CompoundTargetIC50 Value (µM)
1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamineKSP0.5

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests its potential application in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects
Research has shown that derivatives of this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies demonstrated a significant increase in cell viability under oxidative stress conditions when treated with the compound .

CompoundNeuroprotective EffectCell Viability (%)
1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamineReduction of oxidative stress85%

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A series of tests were conducted against various bacterial strains using the agar well diffusion method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus15Ciprofloxacin (20)
Escherichia coli10Amoxicillin (15)

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazolylmethylamine moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 1-(Furan-2-yl)-N-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Methanamine
  • Structure : Replaces 2,3-difluorophenyl with a furan-2-yl group.
  • Molecular Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 191.23 g/mol
  • Key Differences : The furan ring introduces oxygen-based polarity and reduced electron-withdrawing effects compared to fluorine. This may decrease metabolic stability but improve aqueous solubility .
(b) N-(4-Fluorobenzyl)-1-(1-Methyl-1H-Pyrazol-5-yl)Methanamine
  • Structure : Substitutes 2,3-difluorophenyl with a 4-fluorophenyl group.
  • Molecular Formula : C₁₂H₁₄FN₃ (estimated)
(c) 1-[4-Fluoro-3-(1H-Pyrazol-5-yl)Phenyl]-N,N-Dimethylmethanamine
  • Structure : Pyrazole ring directly attached to a 4-fluoro-3-phenyl group.
  • Molecular Formula : C₁₂H₁₄FN₃
  • Molecular Weight : 219.26 g/mol
  • Key Differences : The pyrazole-for-difluorophenyl substitution modifies aromatic stacking interactions and hydrogen-bonding capacity. The dimethylamine group increases basicity compared to the primary amine in the target compound .

Complex Derivatives in Pharmaceutical Contexts

(a) Goxalapladib (CAS 412950-27-7)
  • Structure : Contains a 2-(2,3-difluorophenyl)ethyl group within a naphthyridine-acetamide scaffold.
  • Molecular Formula : C₄₀H₃₉F₅N₄O₃
  • Molecular Weight : 718.80 g/mol
  • Application : Atherosclerosis treatment. The difluorophenyl group enhances target affinity and pharmacokinetics, demonstrating the therapeutic relevance of this substituent .
(b) Pyrrolo[1,2-b]Pyridazine Carboxamides
  • Example: (4aR)-N-[2-(6-Chloro-5-Cyanopyridin-3-yl)-4-(Trifluoromethyl)Phenyl]-1-[(2,3-Difluorophenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide
  • Molecular Weight : ~685 g/mol (LCMS: m/z 685 [M+H]⁺)
  • Key Features : The difluorophenylmethyl group is integrated into a macrocyclic framework, highlighting its versatility in multi-target drug design .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* HPLC Retention Time (min)
Target Compound C₁₂H₁₃F₂N₃ 249.25 ~2.5 Not reported
1-(Furan-2-yl)-Analog C₁₀H₁₃N₃O 191.23 ~1.8 Not reported
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 ~5.2 Not reported
Example 113 Carboxamide C₂₈H₂₃F₅N₄O₂S 685 (LCMS) ~4.0 1.65 (QC-SMD-TFA05)

*Estimated using fragment-based methods.

Biological Activity

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer and anti-inflammatory properties, and synthesizes findings from various studies.

PropertyValue
Molecular Formula C₁₂H₁₃F₂N₃
Molecular Weight 237.25 g/mol
CAS Number 1006472-90-7
Storage Temperature Ambient

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
    • HCT116 (colorectal cancer)
  • Mechanism of Action :
    • The compound appears to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is evidenced by changes in the expression of apoptosis-related genes such as Bcl-2 and Bax .
  • IC50 Values :
    • The compound exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations across different cancer types, indicating potent antiproliferative activity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects.

Mechanistic Insights

  • Target Pathways :
    • It inhibits the p38 MAPK pathway, which is crucial in inflammatory responses. By blocking this pathway, the compound can reduce the release of pro-inflammatory cytokines such as TNF-alpha .
  • In Vivo Studies :
    • Animal models have demonstrated that treatment with this compound significantly reduces inflammation markers and improves clinical symptoms associated with inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, the derivative similar to 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine was found to effectively inhibit tumor growth in xenograft models, with a notable reduction in tumor volume compared to controls .

Study 2: Anti-inflammatory Effects

Research conducted on a related pyrazole derivative indicated a significant reduction in LPS-induced TNF-alpha release in murine models. The compound demonstrated an IC50 value of 0.283 mM, showcasing its potential as a therapeutic agent for inflammatory conditions .

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